
2-(Trifluoromethyl)-3-((3-(trifluoromethyl)phenyl)sulfanyl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)-3-((3-(trifluoromethyl)phenyl)sulfanyl)quinoxaline is a complex organic compound characterized by the presence of trifluoromethyl groups and a quinoxaline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-3-((3-(trifluoromethyl)phenyl)sulfanyl)quinoxaline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Trifluoromethyl Groups: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Phenylsulfanyl Group: This can be done through a nucleophilic substitution reaction where a thiol group is introduced to the quinoxaline core, followed by the addition of the trifluoromethyl phenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
2-(Trifluoromethyl)-3-((3-(trifluoromethyl)phenyl)sulfanyl)quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoxaline core or the phenylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Overview
2-(Trifluoromethyl)-3-((3-(trifluoromethyl)phenyl)sulfanyl)quinoxaline is a complex organic compound notable for its unique trifluoromethyl groups and quinoxaline core structure. This compound has garnered attention in various scientific disciplines, particularly in chemistry, biology, and medicinal research, due to its potential applications in drug development and material science.
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules. Its structure allows for various chemical modifications that can lead to the development of new compounds with desired properties.
Biology
- Bioactive Properties : Research indicates that this compound may exhibit antimicrobial and anticancer activities. The presence of trifluoromethyl groups enhances lipophilicity, potentially improving cellular uptake and interaction with biological targets .
- Case Study on Anticancer Activity : A study demonstrated that derivatives of quinoxaline compounds showed significant antiproliferative effects against cancer cell lines such as HCT-116 and MCF-7. The synthesized compounds exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, indicating their potential as selective anticancer agents .
Medicine
- Therapeutic Potential : The compound is being explored for its therapeutic effects, particularly in the development of new pharmaceuticals targeting specific diseases. Its unique chemical structure may allow it to interact effectively with various molecular targets within the body.
Industry
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethyl)-3-((3-(trifluoromethyl)phenyl)sulfanyl)quinoxaline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of trifluoromethyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)-3-phenylquinoxaline: Lacks the phenylsulfanyl group, which may affect its reactivity and applications.
3-(Trifluoromethyl)phenylsulfanylquinoxaline: Similar structure but without the additional trifluoromethyl group on the quinoxaline core.
Uniqueness
2-(Trifluoromethyl)-3-((3-(trifluoromethyl)phenyl)sulfanyl)quinoxaline is unique due to the presence of multiple trifluoromethyl groups and the phenylsulfanyl moiety
Actividad Biológica
2-(Trifluoromethyl)-3-((3-(trifluoromethyl)phenyl)sulfanyl)quinoxaline is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C18H12F6N2S
- Molecular Weight : 424.36 g/mol
- CAS Number : 338964-89-9
Antimicrobial Properties
Quinoxaline derivatives, including those similar to this compound, have shown promising antimicrobial activity against various bacterial strains. A study highlighted the effectiveness of quinoxaline derivatives against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus species. The minimal inhibitory concentration (MIC) values for these compounds ranged from 0.25 to 1 mg/L, indicating significant antibacterial potential compared to standard antibiotics like vancomycin and linezolid .
Bacterial Strain | MIC (mg/L) | Activity |
---|---|---|
Staphylococcus aureus | 0.25 - 1 | Effective |
Enterococcus faecium | 0.25 - 1 | Effective |
Enterococcus faecalis | 0.25 - 1 | Effective |
MRSA | 0.5 | Comparable to antibiotics |
VRE | 1 | Comparable to antibiotics |
Anticancer Activity
Research has also indicated that quinoxaline derivatives possess anticancer properties. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including colorectal (HCT-116) and breast (MCF-7) cancer cells. The IC50 values for these compounds were reported to be in the low micromolar range, with some compounds showing IC50 values as low as 1.9 µg/mL for HCT-116 cells, which is comparable to established chemotherapeutics like doxorubicin .
Cell Line | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |
---|---|---|
HCT-116 | 1.9 | 3.23 |
MCF-7 | 2.3 | 3.23 |
The biological activity of quinoxaline derivatives is often attributed to their ability to interfere with bacterial cell wall synthesis and disrupt cellular processes in cancer cells. The trifluoromethyl groups enhance lipophilicity, facilitating better membrane penetration and enhancing bioactivity against target cells.
Case Studies
- Antimicrobial Resistance Study : A study focused on the development of quinoxaline derivatives that effectively combat antibiotic-resistant strains of bacteria. Compounds were tested against a panel of clinical isolates, demonstrating superior efficacy in preventing biofilm formation and reducing bacterial viability compared to traditional antibiotics .
- Anticancer Evaluation : Another research effort synthesized various quinoxaline derivatives and evaluated their cytotoxicity across multiple cancer cell lines. The findings suggested that structural modifications significantly impacted their anticancer activity, with specific substitutions leading to enhanced potency .
Propiedades
IUPAC Name |
2-(trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]sulfanylquinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F6N2S/c17-15(18,19)9-4-3-5-10(8-9)25-14-13(16(20,21)22)23-11-6-1-2-7-12(11)24-14/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNILGXGDIEKNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)SC3=CC=CC(=C3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F6N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.